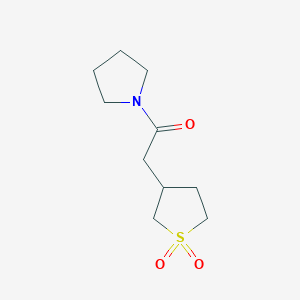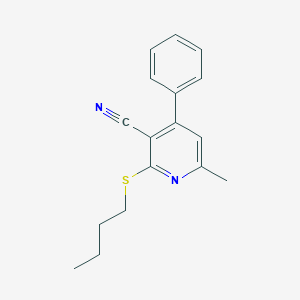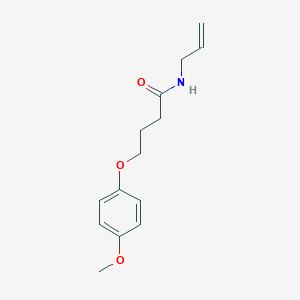
3-Methyl-adamantane-1-carboxylic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-adamantane-1-carboxylic acid amide, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the activity of glutamate, a neurotransmitter that is responsible for the death of brain cells in Alzheimer's disease. Memantine is a synthetic compound that was first synthesized in the 1960s and was approved by the US Food and Drug Administration (FDA) in 2003.
Wirkmechanismus
3-Methyl-adamantane-1-carboxylic acid amide works by blocking the activity of glutamate, a neurotransmitter that is responsible for the death of brain cells in Alzheimer's disease. Glutamate is released in excessive amounts in the brains of Alzheimer's patients, which leads to the overactivation of NMDA receptors and the death of brain cells. 3-Methyl-adamantane-1-carboxylic acid amide blocks the activity of NMDA receptors, which helps to prevent the death of brain cells.
Biochemical and Physiological Effects:
3-Methyl-adamantane-1-carboxylic acid amide has several biochemical and physiological effects on the brain. It blocks the activity of glutamate, which helps to prevent the death of brain cells. It also increases the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of brain cells. 3-Methyl-adamantane-1-carboxylic acid amide also increases the levels of acetylcholine, a neurotransmitter that is important for memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-adamantane-1-carboxylic acid amide has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound that has been extensively tested for its potential use in the treatment of Alzheimer's disease. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study. However, one limitation is that it is a synthetic compound that can be difficult and expensive to synthesize. Another limitation is that it is a medication that is used in the treatment of Alzheimer's disease, which can make it difficult to study its effects on healthy individuals.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-adamantane-1-carboxylic acid amide. One direction is to study its effects on other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on healthy individuals to determine if it has any cognitive-enhancing effects. Another direction is to study its long-term effects on the brain to determine if it is safe for long-term use. Finally, another direction is to develop new and more efficient synthesis methods for 3-Methyl-adamantane-1-carboxylic acid amide to make it more accessible for research purposes.
Conclusion:
In conclusion, 3-Methyl-adamantane-1-carboxylic acid amide is a synthetic compound that has been extensively studied for its potential use in the treatment of Alzheimer's disease. It works by blocking the activity of glutamate, a neurotransmitter that is responsible for the death of brain cells in Alzheimer's disease. 3-Methyl-adamantane-1-carboxylic acid amide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 3-Methyl-adamantane-1-carboxylic acid amide is a promising compound that has the potential to improve the lives of millions of people suffering from Alzheimer's disease and other neurological disorders.
Synthesemethoden
The synthesis of 3-Methyl-adamantane-1-carboxylic acid amide involves the reaction of 1-adamantylamine with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to form 3-Methyl-adamantane-1-carboxylic acid amide. The synthesis of 3-Methyl-adamantane-1-carboxylic acid amide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
3-Methyl-adamantane-1-carboxylic acid amide has been extensively studied for its potential use in the treatment of Alzheimer's disease. Several clinical trials have shown that 3-Methyl-adamantane-1-carboxylic acid amide can improve cognitive function and delay the progression of the disease. In addition to Alzheimer's disease, 3-Methyl-adamantane-1-carboxylic acid amide has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
3-methyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11-3-8-2-9(4-11)6-12(5-8,7-11)10(13)14/h8-9H,2-7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVYEMCYTRBUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyladamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)




![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)